Cas no 689251-51-2 (Benzenamine, 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]- (9CI))
689251-51-2 structure
Product Name:Benzenamine, 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]- (9CI)
CAS-nummer:689251-51-2
MF:C11H13N3O
MW:203.240422010422
CID:1022701
PubChem ID:45094686
Update Time:2025-04-20
Benzenamine, 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]- (9CI)
- 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
- DTXSID10667305
- 4-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)aniline
- SCHEMBL4836129
- A1-22792
- QEFCOOABCIZWPR-UHFFFAOYSA-N
- 689251-51-2
- BENZENAMINE, 4-[(5-ETHYL-1,2,4-OXADIAZOL-3-YL)METHYL]-
- DB-285122
-
- Inchi: 1S/C11H13N3O/c1-2-11-13-10(14-15-11)7-8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3
- InChI-sleutel: QEFCOOABCIZWPR-UHFFFAOYSA-N
- LACHT: O1C(CC)=NC(CC2C=CC(=CC=2)N)=N1
Berekende eigenschappen
- Exacte massa: 203.106
- Monoisotopische massa: 203.106
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 192
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 64.9A^2
- XLogP3: 2.2
Benzenamine, 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]- (9CI) Gerelateerde literatuur
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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